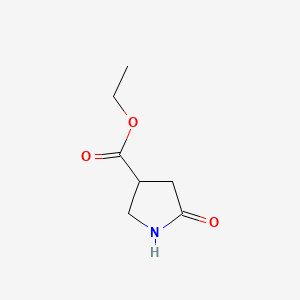
Ethyl 5-oxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 5-oxopyrrolidine-3-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular formula of C7H11NO3 and a molecular weight of 157.17 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole derivatives have been obtained from hydrazide by condensation reactions of acid hydrazides with aliphatic diketones .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with a carbonyl (C=O) group at the 5-position and a carboxylate ester group (–COOC2H5) at the 3-position .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 40-47 °C. It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 5-oxopyrrolidine-3-carboxylate and its derivatives are primarily used in chemical synthesis and reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can then be converted into their 1-unsubstituted analogs (Lebedˈ et al., 2012). Additionally, ethyl 2-chloroacetoacetate reacts with cyanoacetamide in the presence of triethylamine, leading to high yields of related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (Dawadi & Lugtenburg, 2011).
Catalysis and Annulation
This compound derivatives are involved in catalysis and annulation processes. For example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan & Kwon, 2003).
Synthesis of Other Compounds
These derivatives are also used in synthesizing other complex organic compounds. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates are synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, with their mechanism confirmed by NMR and EIMS experiments (Khajuria, Saini & Kapoor, 2013).
Pharmacological Activity
Some this compound derivatives show pharmacological activity. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and found to have low toxicity, with specific compounds showing significant anti-inflammatory and antiradical activities (Zykova et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 5-oxopyrrolidine-3-carboxylate were not found, it’s worth noting that pyrrolidine derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests potential future research directions in these areas.
Mechanism of Action
Target of Action
Ethyl 5-oxopyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine class . Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It is known that pyrrolidine compounds can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Pyrrolidine compounds are known to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the storage temperature for this compound is 2-8°c , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-oxopyrrolidine-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with enzymes such as esterases, which hydrolyze the ester bond to produce 5-oxopyrrolidine-3-carboxylic acid. This interaction is essential for the compound’s metabolic processing and its subsequent involvement in various biochemical pathways .
Cellular Effects
This compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). The compound can modulate gene expression by acting as a precursor for other bioactive molecules, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by esterases to produce 5-oxopyrrolidine-3-carboxylic acid, which can then enter various biochemical pathways. The compound’s metabolism involves interactions with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its enzymatic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for the compound’s role in cellular metabolism and function .
Properties
IUPAC Name |
ethyl 5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPXTNXXREMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661339 | |
| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60298-18-2 | |
| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 5-oxopyrrolidine-3-carboxylate in the context of the provided research?
A1: While this compound is mentioned as a constituent in one of the research papers, it is not the primary focus of the study. [] The paper investigates the antifungal properties of Lactiplantibacillus plantarum 124 and identifies various compounds present in its cell-free supernatants (CFSs). This compound is detected among these compounds but at a low relative amount (1.84%). [] The research primarily focuses on the antifungal effects of lactic acid and acetic acid, which are the major components of the CFSs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)
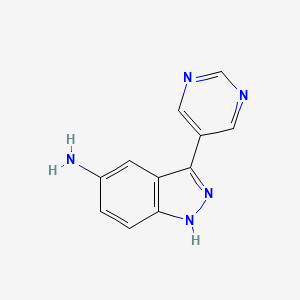

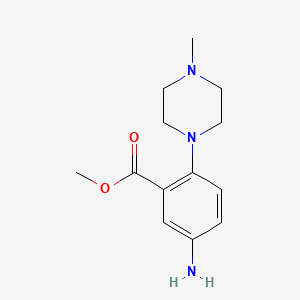
![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
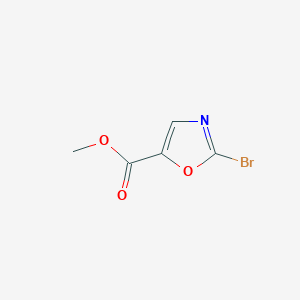
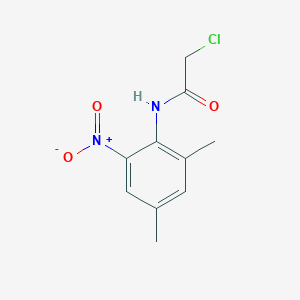
![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)

![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
